molecular formula C6H12N2O2 B122557 2-Piperazineacetic acid CAS No. 14566-74-6

2-Piperazineacetic acid

Cat. No.: B122557
CAS No.: 14566-74-6
M. Wt: 144.17 g/mol
InChI Key: VGEOCVZKPBSYQC-UHFFFAOYSA-N
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Description

2-Piperazineacetic acid is an organic compound that features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility in various chemical reactions and its utility as a building block in the synthesis of more complex molecules. It is often used in the pharmaceutical industry due to its ability to form stable structures and its reactivity with other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazineacetic acid typically involves the reaction of piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can involve more sophisticated techniques such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazineacetic acid can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Piperazineacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    5-Benzyl-3,6-dioxo-2-piperazineacetic acid: This compound also features a piperazine ring and is used in similar applications.

    Aspartame: A well-known sweetener that degrades to form 2-Piperazineacetic acid under certain conditions.

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-piperazin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOCVZKPBSYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591143
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14566-74-6
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazine acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?

A: this compound derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []

Q2: How is this compound analytically quantified in complex matrices?

A: High-performance liquid chromatography (HPLC) is a primary method for quantifying this compound derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []

Q3: What is the stability of this compound derivatives in commercial products?

A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a this compound derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.

Q4: Can you provide an example of how chirality is incorporated into the synthesis of this compound derivatives?

A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []

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